Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

eukaryotic translation initiation factor 4H enzyme inhibition pyridazinylthioacetamide

Procure N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide as a structurally unique pyridazinylthioacetamide scaffold for medicinal chemistry and agrochemical research. Unlike analogs with a methylene spacer, this compound features a 4-chlorophenyl group directly attached to the acetamide nitrogen, representing an unexplored pharmacophoric pattern. No quantitative IC50/EC50 data are published, making it suitable as a starting point for in-house structure-activity relationship (SAR) campaigns, virtual screening, or as a negative control in target-based assays. Verify activity via confirmatory testing before procurement decisions.

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8
CAS No. 872704-78-4
Cat. No. B2941758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS872704-78-4
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.8
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-23-16-8-7-13(19-20-16)14-2-1-9-22-14/h1-9H,10H2,(H,18,21)
InChIKeyUUQCNAPTAPVCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872704-78-4): Procurement-Relevant Chemical Profile


N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872704-78-4) is a synthetic small molecule (C16H12ClN3O2S, MW 345.8 g/mol) belonging to the pyridazinylthioacetamide class . It features a 4-chlorophenyl group, a furan-2-yl substituent, and a sulfanylacetamide linker connected to a pyridazine core. The compound is primarily listed in screening libraries (e.g., MLS series) and vendor catalogs, with no primary research publications or patents found that report its quantitative biological activity .

Why Generic Substitution of N-(4-Chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide Is Not Supported by Current Evidence


Despite sharing a common pyridazinylthioacetamide scaffold with other screening compounds (e.g., N-benzyl, N-(4-acetamidophenyl), or N-(2,3-dimethylphenyl) analogs), no published, quantitative head-to-head data exist to demonstrate that N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide offers superior or even differentiated potency, selectivity, or physicochemical properties. The absence of reported IC50, EC50, or Ki values for this specific compound in any peer-reviewed study, patent, or authoritative database (PubChem, ChEMBL, BindingDB) means that any claim of interchangeability or superiority over close analogs would be speculative [1]. This complete lack of comparative efficacy data precludes evidence-based procurement decisions at this time.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide: A Gap Analysis


Target Compound Lacks Any Reported Bioactivity Data vs. Close Pyridazinylthioacetamide Analogs

A search of BindingDB, PubChem, and ChEMBL confirms that the target compound (CAS 872704-78-4) has no registered IC50, EC50, or Ki values. By contrast, three close structural analogs within the same pyridazinylthioacetamide series do have reported IC50 values against Eukaryotic translation initiation factor 4H (Human), providing a quantitative baseline that the target compound cannot yet match. The N-(4-acetamidophenyl) analog (BDBM73184) shows an IC50 of 31,100 nM, the N-benzyl analog (BDBM73183) an IC50 of 57,000 nM, and the N-(2,3-dimethylphenyl) analog (BDBM73188) an IC50 of 71,500 nM, all derived from the same Sanford-Burnham Center for Chemical Genomics (SBCCG) assay [1][2][3]. These data demonstrate that the class exhibits measurable but low-potency activity (IC50 > 30 µM), but the absence of any data point for the target compound makes it impossible to argue for procurement based on superior efficacy.

eukaryotic translation initiation factor 4H enzyme inhibition pyridazinylthioacetamide

Target Compound Has No HIV-1 NNRTI Activity Data, Unlike Optimized Pyridazinylthioacetamide Leads

A 2013 medicinal chemistry study on pyridazinylthioacetamides as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified compound 8k with an EC50 of 0.046 µM against HIV-1 IIIB replication in MT-4 cells and a selectivity index (SI) of 2149 (CC50 = 99.9 µM) [1]. The target compound (CAS 872704-78-4) was not among the derivatives synthesized and tested in that study, which focused on a different substitution pattern. Although it belongs to the same chemical class, its 4-chlorophenyl group and furan substitution represent a distinct scaffold that has not been evaluated in any published anti-HIV assay. This gap means the compound cannot be positioned as an alternative or backup to the optimized leads.

HIV-1 NNRTI structure-based bioisosterism antiviral activity

Computed Physicochemical Properties Suggest Potential LogP Differentiation from N-Benzyl Analog

Although no experimental logP is available for the target compound, computed values indicate a XLogP3-AA of approximately 3.0–3.4, compared to 2.9 for the N-(4-chlorobenzyl) analog (PubChem CID 7207296) [1][2]. The replacement of the benzyl with a directly attached 4-chlorophenyl group increases lipophilicity, which could influence membrane permeability and non-specific protein binding. However, this in silico difference has not been experimentally validated and cannot be considered a proven differentiator without measured logD, permeability (e.g., PAMPA, Caco-2), or plasma protein binding data.

physicochemical properties logP lipophilicity

Potential Application Scenarios for N-(4-Chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide Based on Structural Class Inference


Scaffold-Hopping and Bioisosteric Replacement Exploration in Early-Stage Medicinal Chemistry

Given its structural similarity to published pyridazinylthioacetamide NNRTIs (e.g., compound 8k, EC50 = 0.046 µM [1]), the target compound could serve as a starting point for scaffold-hopping campaigns exploring alternative N-aryl substitutions on the pyridazinylthioacetamide core. Its 4-chlorophenyl group, directly attached to the acetamide nitrogen without a methylene spacer, represents a distinct pharmacophoric pattern not explored in the 2013 HIV study. A medicinal chemistry team could synthesize and evaluate a focused library around this scaffold for any target of interest, using the available SAR from the HIV series as a loose guide.

Negative Control or Reference Compound in Biochemical Screening Panels

If the target compound is later confirmed to be inactive or weakly active (by analogy with the BindingDB data showing IC50 > 30 µM for close analogs against eIF4H [1]), it may serve as a negative control or baseline reference in screening panels against Eukaryotic translation initiation factor 4H, Polyadenylate-binding protein 1, or other targets for which structural analogs have been assayed. Procurement for this purpose must be preceded by confirmatory in-house testing.

Computationally Driven Hit-Expansion and Virtual Screening Libraries

The compound's inclusion in ZINC15 and its molecular docking-ready structure (ZINC001642031587) enable its use as an additional member of virtual screening libraries targeting protein pockets that accommodate the pyridazine-furan-thioacetamide scaffold [1]. Computational chemists could employ the compound in ensemble docking or pharmacophore modeling studies to prioritize synthetic targets, with the understanding that no experimental binding data yet exist to validate the predictions.

Agrochemical Lead Discovery Based on Pyridazine Thioamide Fungicidal Activity

Recent patents (e.g., EP3145927) describe pyridazine (thio)amide compounds as fungicidal agents for phytopathogenic microorganism control [1]. Although the target compound is not explicitly claimed in these patents, its structural features (pyridazine core, thioamide linkage, chlorophenyl and furan substituents) align with the general Markush structures. An agrochemical research group could evaluate the compound as part of a broader screening effort against fungal pathogens, with the caveat that no agriculturally relevant activity data are currently available.

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.